molecular formula C15H13NO5 B5733571 4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid

4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid

Cat. No. B5733571
M. Wt: 287.27 g/mol
InChI Key: LGNQWYHMCRBZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid, also known as AMFBA, is a chemical compound that has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. It is a derivative of furoyl dipeptide, which is a naturally occurring compound found in some foods and plants.

Mechanism of Action

The mechanism of action of 4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and oxidative stress. It has also been shown to activate certain signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of arthritis and cancer. It has also been shown to increase the growth and yield of some crops when applied as a foliar spray.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid in lab experiments is its relatively low toxicity and high solubility in aqueous solutions, which makes it easy to handle and administer. However, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions and the system being studied. Further research is needed to fully understand its potential applications and limitations.

Future Directions

There are many future directions for research on 4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid. In medicine, it could be studied further as a potential treatment for inflammatory and oxidative stress-related diseases, such as arthritis and cancer. In agriculture, it could be studied further as a potential plant growth regulator, and its effects on different crops and environmental conditions could be investigated. In materials science, it could be studied further as a potential component in the development of new materials with unique properties, such as biocompatibility and durability. Overall, the potential applications of this compound are vast, and further research is needed to fully understand its potential.

Synthesis Methods

4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with acetic anhydride, followed by the reaction of the resulting product with 5-methyl-2-furoyl chloride. The final product is obtained through purification and recrystallization processes. This synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid has been studied for its potential applications in various areas of research. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of diseases such as arthritis and cancer. In agriculture, it has been studied as a potential plant growth regulator, as it has been shown to increase the growth and yield of some crops. In materials science, it has been studied as a potential component in the development of new materials with unique properties.

properties

IUPAC Name

4-[(4-acetyl-5-methylfuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-8(17)12-7-13(21-9(12)2)14(18)16-11-5-3-10(4-6-11)15(19)20/h3-7H,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNQWYHMCRBZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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